molecular formula C9H6ClN3S2 B2760494 4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866155-97-7

4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile

Cat. No.: B2760494
CAS No.: 866155-97-7
M. Wt: 255.74
InChI Key: NHDRLZUKFIJVNP-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile is a complex organic compound with the molecular formula C₉H₆ClN₃S₂. This compound is characterized by the presence of a thiazole ring, a thiophene ring, and a nitrile group, making it a unique and versatile molecule in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile typically involves the reaction of 2-aminothiazole with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

Scientific Research Applications

4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings in the compound can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

    Thiophene Derivatives: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethanol contain the thiophene ring.

Uniqueness

4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and thiophene rings, along with the nitrile group, makes it a versatile compound with a wide range of applications .

Properties

IUPAC Name

4-chloro-2-(thiophen-2-ylmethylamino)-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3S2/c10-8-7(4-11)15-9(13-8)12-5-6-2-1-3-14-6/h1-3H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDRLZUKFIJVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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